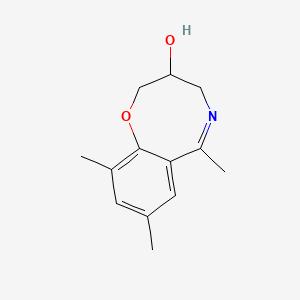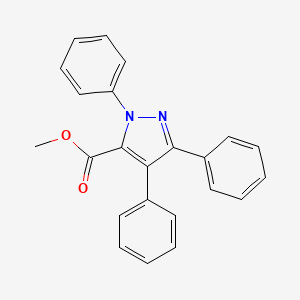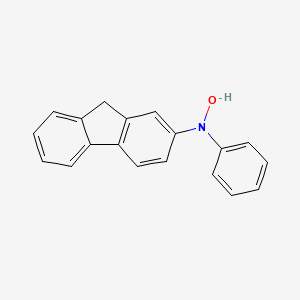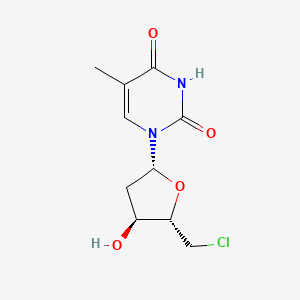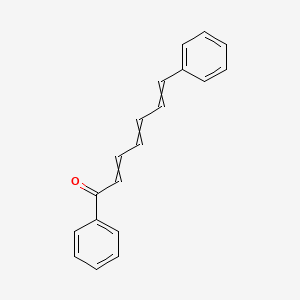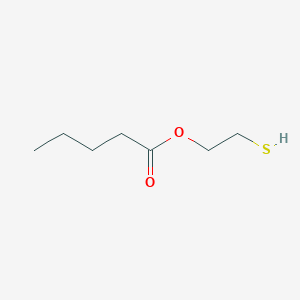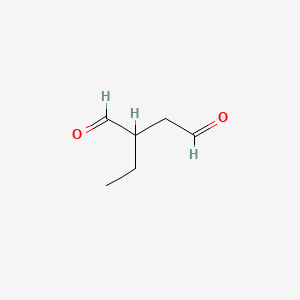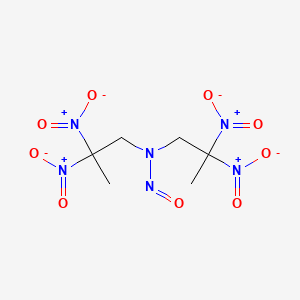
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a p-isopentoxy group and a 3-piperidinopropylthio substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- typically involves the reaction of p-isopentoxybenzoyl chloride with 3-piperidinopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The p-isopentoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkoxy-substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thio group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
p-Isopentoxybenzamide: Lacks the piperidinopropylthio substituent.
N-(3-piperidinopropyl)benzamide: Lacks the p-isopentoxy group.
Uniqueness
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is unique due to the presence of both the p-isopentoxy and 3-piperidinopropylthio groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
32417-20-2 |
|---|---|
Fórmula molecular |
C20H32N2OS |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-(3-methylbutoxy)-N-(3-piperidin-1-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C20H32N2OS/c1-17(2)11-16-23-19-9-7-18(8-10-19)20(24)21-12-6-15-22-13-4-3-5-14-22/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,24) |
Clave InChI |
AXTYLHIUBMSBEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





